molecular formula C12H18F2N2O2 B12229285 1-(4,4-Difluorocyclohexanecarbonyl)pyrrolidine-2-carboxamide

1-(4,4-Difluorocyclohexanecarbonyl)pyrrolidine-2-carboxamide

Cat. No.: B12229285
M. Wt: 260.28 g/mol
InChI Key: HSYIBWHWEOGVQK-UHFFFAOYSA-N
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Description

1-(4,4-Difluorocyclohexanecarbonyl)pyrrolidine-2-carboxamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4-Difluorocyclohexanecarbonyl)pyrrolidine-2-carboxamide typically involves the reaction of 4,4-difluorocyclohexanecarbonyl chloride with pyrrolidine-2-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4,4-Difluorocyclohexanecarbonyl)pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(4,4-Difluorocyclohexanecarbonyl)pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4,4-Difluorocyclohexanecarbonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.

    Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.

    Prolinol: A hydroxylated pyrrolidine derivative.

Uniqueness

1-(4,4-Difluorocyclohexanecarbonyl)pyrrolidine-2-carboxamide is unique due to the presence of the difluorocyclohexane moiety, which imparts distinct chemical and biological properties compared to other pyrrolidine derivatives .

Properties

Molecular Formula

C12H18F2N2O2

Molecular Weight

260.28 g/mol

IUPAC Name

1-(4,4-difluorocyclohexanecarbonyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C12H18F2N2O2/c13-12(14)5-3-8(4-6-12)11(18)16-7-1-2-9(16)10(15)17/h8-9H,1-7H2,(H2,15,17)

InChI Key

HSYIBWHWEOGVQK-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2CCC(CC2)(F)F)C(=O)N

Origin of Product

United States

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